(2R)-2-Methyloxetane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyloxetane-2-carboxylic acid is a chiral compound featuring a four-membered oxetane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyloxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-hydroxy-3-methylbutanoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyloxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxetane ring under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(2R)-2-Methyloxetane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2R)-2-Methyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strain makes it reactive, allowing it to participate in various chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Oxetane-2-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1,3-oxathiolane-2-carboxylic acid: Contains a sulfur atom in the ring, leading to different reactivity.
2-Methyl-1,3-dioxolane-2-carboxylic acid: Features an oxygen atom in the ring, affecting its chemical properties.
Uniqueness
(2R)-2-Methyloxetane-2-carboxylic acid is unique due to its chiral nature and the presence of the strained oxetane ring. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .
Properties
IUPAC Name |
(2R)-2-methyloxetane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHPSLZRBPPKG-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.